molecular formula C8H11N3O2 B8638048 3-morpholinopyrazin-2(1H)-one

3-morpholinopyrazin-2(1H)-one

Cat. No.: B8638048
M. Wt: 181.19 g/mol
InChI Key: RSLJDIGVUAWVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholinopyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core fused with a morpholine ring. Pyrazinones are six-membered aromatic rings containing two nitrogen atoms, while the morpholine substituent introduces a saturated oxygen-containing heterocycle. This structural combination confers unique physicochemical properties, such as enhanced solubility and stability, which are advantageous in medicinal chemistry and materials science .

Properties

IUPAC Name

3-morpholin-4-yl-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8-7(9-1-2-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLJDIGVUAWVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 3-morpholinopyrazin-2(1H)-one with key analogs:

Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound Pyrazinone Morpholine at position 3 C₈H₁₁N₃O₂ 181.19
5-Chloro-6-phenylpyridazin-3(2H)-one Pyridazinone Cl at C5, Ph at C6 C₁₀H₇ClN₂O 218.63
Sch-642305 Pyridinone Complex alkyl/aryl groups Not specified Not specified
Dihydroquinazolin-4(1H)-one Dihydroquinazolinone Varied substituents C₈H₈N₂O 148.16
1-(3-Fluorobenzyl)-3-methylpiperazin-2-one Piperazinone 3-Fluorobenzyl, methyl C₁₂H₁₅FN₂O 234.26



Key Observations :

  • The morpholino group in this compound increases molecular weight compared to simpler pyrazinones but improves hydrophilicity.
  • Chlorine and phenyl substituents in pyridazinone analogs (e.g., compound 3a-3h) enhance lipophilicity, which may influence bioavailability .

Spectroscopic Data (NMR)

NMR profiles of related compounds provide insights into electronic environments:

Compound ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) References
Streptochlorin (Pyrazinone analog) Aromatic H: ~7.5–8.5 Carbonyl C: ~160–165
Sch-642305 Aliphatic H: ~1.5–3.0 Quaternary C: ~120–140
Dihydroquinazolinone NH: ~10.0 (broad) Carbonyl C: ~170
Piperazinone (CDCl₃) Morpholine O-CH₂: ~3.5–4.0 Carbonyl C: ~165–170



Analysis :

  • Pyrazinones exhibit characteristic aromatic proton shifts (δ 7.5–8.5), whereas morpholino substituents would deshield adjacent protons due to electron withdrawal.
  • Carbonyl carbons in pyrazinones and piperazinones resonate near δ 160–170, consistent with similar electronic environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.